3,6-Bis(1-methylpropyl)-2(1H)-pyrazinone is an organic compound that belongs to the pyrazinone family, characterized by a unique substitution pattern that influences its chemical and biological properties. This compound is recognized for its diverse applications in pharmaceuticals and agrochemicals, making it a subject of interest in various scientific fields. Its chemical structure includes a pyrazinone core with two 1-methylpropyl groups at the 3 and 6 positions, which contributes to its distinct reactivity and potential biological activities.
The synthesis of 3,6-Bis(1-methylpropyl)-2(1H)-pyrazinone typically involves the condensation of specific precursors. A common synthetic route includes the reaction of 2,3-diaminopyrazine with isobutyraldehyde in the presence of a catalyst. The reaction is generally conducted in an organic solvent such as ethanol or methanol and heated to reflux for several hours. After the reaction, the product can be isolated through filtration and purified via recrystallization.
The molecular formula of 3,6-Bis(1-methylpropyl)-2(1H)-pyrazinone is , with a molecular weight of . Its IUPAC name is 3,6-di(butan-2-yl)-1H-pyrazin-2-one, indicating the presence of two branched alkyl groups attached to the pyrazinone ring. The InChI key for this compound is JODWJXBQLSMNHA-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure.
Property | Value |
---|---|
CAS Number | 17005-09-3 |
Molecular Formula | C12H20N2O |
Molecular Weight | 208.30 g/mol |
IUPAC Name | 3,6-di(butan-2-yl)-1H-pyrazin-2-one |
InChI | InChI=1S/C12H20N2O/c1-5-8(3)10-7-13-11(9(4)6-2)12(15)14-10/h7-9H,5-6H2,1-4H3,(H,14,15) |
3,6-Bis(1-methylpropyl)-2(1H)-pyrazinone can undergo various chemical reactions:
For oxidation reactions, common reagents include potassium permanganate and hydrogen peroxide. For reduction processes, sodium borohydride or lithium aluminum hydride are typically utilized. Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
The mechanism of action for 3,6-Bis(1-methylpropyl)-2(1H)-pyrazinone involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. While detailed studies are required to fully elucidate these interactions, preliminary investigations suggest potential antimicrobial and anticancer properties.
3,6-Bis(1-methylpropyl)-2(1H)-pyrazinone exhibits several notable physical properties:
The chemical properties include stability under standard conditions but may vary depending on environmental factors such as temperature and pH. The compound's reactivity profile allows it to participate in various chemical transformations typical for pyrazinones.
3,6-Bis(1-methylpropyl)-2(1H)-pyrazinone has several scientific applications:
This compound's versatility makes it a valuable subject for ongoing research across multiple disciplines.
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3